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Compound of Interest

Compound Name: Lek 8804

Cat. No.: B1674710 Get Quote

Disclaimer: Initial searches for "Lek 8804" did not yield any verifiable information. This guide

focuses on Lecanemab (brand name: Leqembi), a prominent and extensively researched

monoclonal antibody for the treatment of early Alzheimer's disease, which is presumed to be

the subject of interest.

This guide offers an objective comparison of Lecanemab's performance against other

therapeutic alternatives, supported by experimental data from key clinical trials. It is intended

for researchers, scientists, and drug development professionals to facilitate an independent

verification of the research findings.

Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from the pivotal Phase 3 Clarity AD trial

for Lecanemab and comparative data for other anti-amyloid therapies.

Table 1: Efficacy of Lecanemab in the Clarity AD Trial (18
Months)
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Efficacy
Endpoint

Lecanemab
Group (n=898)

Placebo Group
(n=897)

Difference
(Lecanemab -
Placebo)

P-value

Clinical

Dementia

Rating-Sum of

Boxes (CDR-SB)

(Change from

Baseline)

1.21 1.66 -0.45[1][2][3] <0.001[2]

Alzheimer's

Disease

Assessment

Scale-Cognitive

Subscale 14

(ADAS-Cog14)

(Change from

Baseline)

- - -1.44[1] 0.00065

Alzheimer's

Disease

Composite Score

(ADCOMS)

(Change from

Baseline)

- - -0.050 0.00002

AD Cooperative

Study-Activities

of Daily Living for

Mild Cognitive

Impairment

(ADCS MCI-

ADL) (Change

from Baseline)

-3.5 -5.5 2.0 <0.001
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Amyloid PET

(Centiloids)

(Change from

Baseline)

-55.5 3.6 -59.1 <0.00001

Table 2: Comparative Safety Profile of Anti-Amyloid
Therapies

Adverse Event
Lecanemab (Clarity
AD)

Donanemab
(TRAILBLAZER-
ALZ 2)

Aducanumab
(EMERGE/ENGAGE
)

Amyloid-Related

Imaging

Abnormalities-Edema

(ARIA-E)

12.6% 24.0% 35%

Amyloid-Related

Imaging

Abnormalities-

Hemorrhage (ARIA-H)

17.3% 31.4% -

Infusion-Related

Reactions
26.4% - -

Serious Adverse

Events
14.0% - -

Experimental Protocols
Clarity AD Phase 3 Trial Protocol
The Clarity AD study was a global, multicenter, double-blind, placebo-controlled, parallel-group,

18-month Phase 3 clinical trial.

Objective: To evaluate the efficacy and safety of Lecanemab in participants with early

Alzheimer's disease.
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Participants: 1,795 individuals aged 50 to 90 years with a diagnosis of mild cognitive

impairment (MCI) due to Alzheimer's disease or mild Alzheimer's disease dementia, with

confirmed amyloid pathology.

Intervention: Participants were randomized on a 1:1 basis to receive either intravenous

Lecanemab at a dose of 10 mg/kg every two weeks or a placebo.

Primary Endpoint: The primary efficacy endpoint was the change from baseline at 18 months

on the Clinical Dementia Rating-Sum of Boxes (CDR-SB), a global scale that assesses both

cognitive and functional impairment.

Key Secondary Endpoints:

Change in amyloid burden as measured by positron emission tomography (PET).

Change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale

14 (ADAS-Cog14).

Change from baseline on the Alzheimer's Disease Composite Score (ADCOMS).

Change from baseline on the Alzheimer's Disease Cooperative Study-Activities of Daily

Living Scale for Mild Cognitive Impairment (ADCS MCI-ADL).

Safety Assessments: Safety was monitored through the recording of adverse events,

including a specific focus on Amyloid-Related Imaging Abnormalities (ARIA), vital signs, and

laboratory tests.

Visualizations
Lecanemab's Mechanism of Action in Alzheimer's
Disease
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Caption: Lecanemab targets and promotes the clearance of soluble amyloid-beta protofibrils.

Experimental Workflow of the Clarity AD Trial
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Screening & Enrollment

Randomization (1:1)

Treatment Period (18 Months)

Data Analysis
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Caption: Overview of the patient journey and key stages in the Clarity AD clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Independent Verification of Lecanemab (Leqembi)
Research Findings]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674710#independent-verification-of-lek-8804-
research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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